molecular formula C7H6N2O B1451602 2-Cyano-3-methylpyridine 1-oxide CAS No. 159727-88-5

2-Cyano-3-methylpyridine 1-oxide

Cat. No. B1451602
CAS RN: 159727-88-5
M. Wt: 134.14 g/mol
InChI Key: OTXYVTPSEMLVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C7H6N2O . It is a solid substance and is considered to be a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-methylpyridine 1-oxide consists of a pyridine ring with a nitrile group attached to the 2-position and a methyl group attached to the 3-position .


Physical And Chemical Properties Analysis

2-Cyano-3-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 134.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

2-Cyano-3-methylpyridine 1-oxide: is a key intermediate in the synthesis of several pharmaceutical compounds. It is particularly important in the production of antihistamines and anti-inflammatory drugs such as Azatidine, Loratadine, Desloratadine, and Rupatadine . These medications are widely used to treat allergies and related symptoms, showcasing the compound’s significance in improving human health.

Nutritional Science

Although not directly related to 2-Cyano-3-methylpyridine 1-oxide , its structural analogs play a role in the synthesis of nicotinic acid , which is essential for human nutrition. This highlights the importance of pyridine derivatives in the broader context of health and well-being.

Safety and Hazards

2-Cyano-3-methylpyridine 1-oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXYVTPSEMLVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile (10 g, 85 mmol) was taken up in DCM (180 mL) and mCPBA (20.9 g, 93 mmol) was added. The resulting mixture was stirred at room temperature overnight. Additional mcpba (9.49 g, 42 mmol) was added and stirring continued at room temperature for 24 hours. Saturated aqueous NaHCO3 and the resulting mixture was extracted with EtOAc (3×), followed by 20% MeOH—CHCl3 (2×). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (0-20% MeOH/EtOAc) gave the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-methylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-methylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2-Cyano-3-methylpyridine 1-oxide
Reactant of Route 4
2-Cyano-3-methylpyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2-Cyano-3-methylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2-Cyano-3-methylpyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.